2-Amino-4-sulfobenzoic acid (also known as 4-sulfoanthranilic acid) is a highly functionalized aromatic intermediate characterized by the presence of a carboxylic acid, an amino group, and a sulfonic acid group on a benzene ring . Operating as a zwitterion in aqueous environments, this compound exhibits a predicted pKa of -1.59 for the sulfonic acid moiety, ensuring high water solubility and reactivity in both acidic and basic conditions . In industrial procurement, it is primarily sourced as a multi-topic ligand for advanced metal-organic frameworks (MOFs), a precursor for diazoamino compounds, and a critical intermediate in the synthesis of specialty acid and reactive dyes (e.g., Acid Yellow 54). Its tri-functional nature allows it to participate in electrophilic substitutions, diazo coupling, and complex multi-dentate metal coordination, making it a versatile building block in materials science and fine chemical manufacturing .
Substituting 2-amino-4-sulfobenzoic acid with baseline anthranilic acid or its positional isomer, 2-amino-5-sulfobenzoic acid, leads to critical failures in both coordination chemistry and dye formulation [1]. Anthranilic acid lacks the highly polar sulfonic acid group, resulting in drastically lower aqueous solubility and the inability to form the extended 2D/3D coordination networks required for luminescent MOFs or stable diazo dye complexes [1]. Furthermore, the specific 4-sulfo position dictates the electronic density and steric hindrance around the amino and carboxyl groups; substituting with the 5-sulfo isomer alters the diazo coupling kinetics and shifts the absorption maxima of the resulting dyes, compromising colorfastness and target shade [2]. In coordination polymers, the 4-sulfonate moiety acts as a crucial bridging ligand that enables unique reversible dehydration-rehydration behaviors and dual-emission fluorescence, properties entirely absent when using non-sulfonated or differently substituted analogs [1].
In the synthesis of coordination polymers, 2-amino-4-sulfobenzoic acid acts as a multi-topic ligand, utilizing its sulfonate group to bridge metal centers and form complex 2D and 3D supramolecular networks (e.g., with Pb(II) and Cu(II)) [1]. In contrast, baseline anthranilic acid, which lacks the sulfonate group, typically forms simpler, lower-dimensionality complexes (such as discrete tetrahedral geometries or simple 1D chains) [1]. This increases the effective coordination sites per ligand from two to three, fundamentally altering the framework topology.
| Evidence Dimension | Coordination network dimensionality |
| Target Compound Data | Forms 2D/3D supramolecular networks via sulfonate bridging |
| Comparator Or Baseline | Anthranilic acid (Forms discrete complexes or 1D chains) |
| Quantified Difference | Increases coordination sites from 2 to 3, enabling higher-order topologies |
| Conditions | Hydrothermal synthesis of Pb(II) or Cu(II) coordination polymers |
Essential for materials scientists designing highly stable, porous MOFs with specific solvent-responsive or gas-adsorption properties.
The presence of the sulfonic acid group drastically alters the physical properties of the compound compared to its non-sulfonated analog. 2-Amino-4-sulfobenzoic acid is highly soluble in hot water and operates as a zwitterion with a predicted sulfonate pKa of -1.59 . Anthranilic acid, by comparison, has poor cold-water solubility (approx. 5.7 g/L at 25 °C) and lacks the strongly acidic moiety . This thermodynamic difference allows the sulfonated compound to be processed in purely aqueous, high-concentration systems.
| Evidence Dimension | Aqueous solubility and acidity |
| Target Compound Data | Highly soluble zwitterion with pKa ~ -1.59 |
| Comparator Or Baseline | Anthranilic acid (Poorly soluble, lacks strong acidic group) |
| Quantified Difference | Massive increase in hydrophilicity and acidic strength |
| Conditions | Aqueous solvent systems at standard and elevated temperatures |
Allows manufacturers to conduct syntheses in environmentally friendly, purely aqueous systems without the need for toxic organic co-solvents.
MOFs constructed with 2-amino-4-sulfobenzoic acid exhibit unique photophysical properties, including dual-emission fluorescence and extreme sensitivity to fluorescence quenching by specific analytes [1]. For instance, certain Zn(II) or Pb(II) MOFs utilizing this ligand demonstrate a quenching sensitivity (KSV) of up to 1.6 × 10^5 for metal ions like Fe3+ and Al3+ [1]. Standard non-sulfonated MOFs generally lack these specific binding sites, resulting in significantly lower quenching sensitivity and the absence of adjustable dual-emission profiles.
| Evidence Dimension | Fluorescence quenching sensitivity (KSV) |
| Target Compound Data | KSV ~ 1.6 × 10^5 for specific metal ions |
| Comparator Or Baseline | Non-sulfonated MOFs (Lower sensitivity, single emission) |
| Quantified Difference | Orders of magnitude higher sensitivity with dual-emission capability |
| Conditions | Aqueous or DMF solutions containing trace metal ions |
Critical for procurement in sensor development, where high sensitivity and selectivity are non-negotiable performance metrics.
In the production of industrial dyes, the exact position of the sulfonate group is paramount. 2-Amino-4-sulfobenzoic acid specifically yields precursors for Acid Yellow 54 and Reactive Violet 46 due to the electronic directing effects of the 4-sulfo position [1]. Substituting with the positional isomer 2-amino-5-sulfobenzoic acid alters the electrophilic coupling site, yielding different dye classes with shifted absorption spectra and altered fiber affinity [1].
| Evidence Dimension | Dye intermediate suitability and coupling regioselectivity |
| Target Compound Data | Yields Acid Yellow 54 / Reactive Violet 46 precursors |
| Comparator Or Baseline | 2-Amino-5-sulfobenzoic acid (Yields off-target dye classes) |
| Quantified Difference | Complete shift in final dye chromophore and application class |
| Conditions | Industrial diazo coupling reactions |
Ensures exact color matching, fiber affinity, and fastness properties required for specific commercial dye formulations.
Ideal for constructing 2D and 3D coordination polymers (e.g., with Pb, Cu, Zn) that require multi-topic bridging ligands for applications in chemical sensing and reversible hydration [1].
The specific precursor of choice for manufacturing Acid Yellow 54 and Reactive Violet 46, where the 4-sulfo position is critical for colorfastness, coupling regioselectivity, and aqueous solubility [2].
Procured for synthesizing dual-emission fluorescent probes capable of detecting trace metal ions (e.g., Fe3+, Al3+) and nitro-aromatic explosives in aqueous environments, leveraging its high quenching sensitivity [1].
Selected over anthranilic acid when high water solubility and zwitterionic behavior are required to facilitate environmentally benign, solvent-free metal complexation reactions [1].